2,5-Octadiyn-1-ol

Description

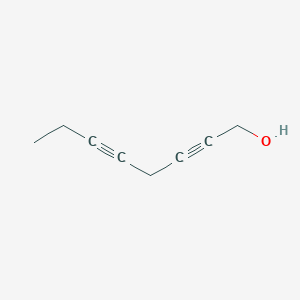

Structure

3D Structure

Properties

IUPAC Name |

octa-2,5-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHNLOXWCWCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316301 | |

| Record name | 2,5-Octadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35378-76-8 | |

| Record name | 2,5-Octadiyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35378-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Octadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Octadiyn 1 Ol and Analogous Diynols

Established Synthetic Pathways to Diynol Scaffolds

The creation of diynol scaffolds, which are foundational to molecules like 2,5-Octadiyn-1-ol, can be achieved through several established synthetic routes. A primary method involves the nucleophilic addition of organometallic propargyl reagents to carbonyl compounds like aldehydes and ketones, which is a reliable way to form secondary or tertiary homopropargylic alcohols. mdpi.com Another significant strategy is the alkylation of smaller, functionalized building blocks. For instance, propargylamines can be synthesized through the amination of propargylic halides. kcl.ac.uk

A common and versatile approach involves the deprotonation of terminal alkynes with a strong base, such as butyllithium, followed by reaction with an electrophile. This allows for the sequential construction of the carbon skeleton. For example, the synthesis of euphococcinine, a related alkaloid, began with 5-hexyn-1-ol, which was deprotonated and then alkylated to extend the carbon chain. beilstein-journals.org This step-wise assembly is fundamental to creating the specific substitution patterns required in complex diynol structures.

Metal-Catalyzed Coupling Strategies for Alkyne Formation

Metal-catalyzed reactions are indispensable for the efficient formation of the carbon-carbon triple bonds that characterize diynols. These methods offer high yields and selectivity under relatively mild conditions.

Sonogashira Coupling and Related Reactions

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for forming C(sp²)-C(sp) bonds. libretexts.org It typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The versatility of the Sonogashira reaction allows for its use in a domino sequence. For example, an efficient synthesis of conjugated arylalkadiynols has been developed based on the isomerization of internal alkadiynols to their terminal isomers, which are then used directly in a Sonogashira cross-coupling reaction without isolation. spbu.ru The reactivity of the halide component generally follows the order I > Br > Cl. wikipedia.org

Interactive Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent/Catalyst | Typical Loading | Role |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.5-5 mol% | Primary catalyst for C-C bond formation. libretexts.org |

| Copper Co-catalyst | CuI | 1-10 mol% | Activates the terminal alkyne. organic-chemistry.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Stoichiometric or as solvent | Neutralizes the HX byproduct. spbu.ru |

A related and highly effective method for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling. jk-sci.comalfa-chemistry.com This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. jk-sci.comalfa-chemistry.comrsc.org It is particularly useful for constructing polyyne structures and has been employed in the synthesis of complex architectures like rotaxanes and catenanes. acs.orgresearchgate.net The reaction is known for its high selectivity for the hetero-coupled product over the homo-coupled side products. acs.org

Oxidative Dimerization of Terminal Alkynes

Oxidative dimerization reactions are used to synthesize symmetrical 1,3-diynes through the coupling of two terminal alkyne molecules. The three most prominent methods are the Glaser, Eglinton, and Hay couplings. ustc.edu.cnwikipedia.org

The Glaser coupling , first reported in 1869, uses a copper(I) salt like CuCl with an additional oxidant, such as air, in a basic medium like ammonia. wikipedia.orgrsc.org

The Eglinton coupling is a modification that uses a stoichiometric amount of a copper(II) salt, such as cupric acetate (B1210297), in a solvent like pyridine. ustc.edu.cnwikipedia.orgub.edu This method avoids the need for an external oxidant as the Cu(II) is reduced to Cu(I) during the reaction. ub.edu

The Hay coupling is a catalytic version of the Glaser coupling that employs a copper(I)-TMEDA (tetramethylethylenediamine) complex. wikipedia.orgorganic-chemistry.org The use of the TMEDA ligand makes the copper catalyst soluble in a wider range of organic solvents, increasing the reaction's versatility. ustc.edu.cnorganic-chemistry.org Air is used as the oxidant to regenerate the catalytic Cu(I) species. wikipedia.org

Interactive Table 2: Comparison of Oxidative Dimerization Reactions

| Coupling Method | Copper Source | Oxidant | Base/Solvent | Key Characteristics |

|---|---|---|---|---|

| Glaser | Catalytic Cu(I) salt (e.g., CuCl) | Air/O₂ | Ammonia, Pyridine | Oldest method, heterogeneous options. wikipedia.orgrsc.org |

| Eglinton | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | None (Internal) | Pyridine, Methanol | No external oxidant needed, often used for macrocyclization. ustc.edu.cnub.edu |

| Hay | Catalytic Cu(I)-TMEDA complex | Air/O₂ | Various organic solvents | Homogeneous, versatile due to catalyst solubility. wikipedia.orgorganic-chemistry.org |

Construction of Methylene-Interrupted Polyynes

The structure of this compound features two alkyne units separated by a single methylene (B1212753) group (-CH₂-). This "methylene-interrupted" motif is common in many polyunsaturated fatty acids (PUFAs). gerli.comresearchgate.net The synthesis of these structures requires specific strategies to install the interrupting methylene group between the triple bonds.

A highly effective method is the copper-catalyzed coupling of a propargylic halide with the Grignard reagent of a protected diynol. ttu.edupsu.edu However, for larger-scale syntheses, milder conditions are often preferred. psu.edu An efficient protocol for gram-scale synthesis involves the copper(I)-mediated cross-coupling of a diynol with a propargylic bromide in DMF at room temperature. psu.edu

Another established route involves the elongation of (n-1)-alkyn-1-ols with propargyl tosylate to yield (n-4),(n-1)-alkadiyn-1-ols, which can be easily purified before further modification. lookchem.com This step-wise elongation allows for precise control over the placement of the methylene-interrupted diyne functionality within the carbon chain.

Stereoselective Approaches in Diynol Synthesis

Introducing chirality into diynol structures, particularly at the alcohol-bearing carbon, is crucial for synthesizing biologically active molecules. This can be accomplished through various stereoselective methods.

One major approach is the asymmetric reduction of a prochiral ketone precursor. Dynamic kinetic resolution (DKR) has proven highly effective for producing enantiopure esters from racemic secondary alcohols, including propargylic alcohols. mdpi.com This process often combines a lipase (B570770) for kinetic resolution with a metal catalyst (e.g., based on ruthenium or vanadium) for in-situ racemization of the slower-reacting enantiomer. mdpi.com

The development of chiral ligands for metal-catalyzed reactions has also enabled the direct asymmetric synthesis of chiral alcohols. For example, the enantioselective addition of terminal alkynes to aldehydes can be achieved using zinc catalysts in combination with chiral ligands like ProPhenol, yielding chiral propargylic alcohols with high enantiomeric excess. researchgate.net Furthermore, stereoselective reduction of propargylic alcohols can lead to specific alkene geometries, and highly diastereoselective methods exist for creating complex structures like 2-ethynylbutane-1,4-diols from propargylic epoxides. diva-portal.org The choice of reducing agent, such as LiAlH₄/AlCl₃, can also provide high stereoselectivity in the synthesis of dienes from propargylic alcohols. researchgate.net

Chemical Transformations and Reactivity Profiles of 2,5 Octadiyn 1 Ol

Selective Reduction Reactions of Alkyne Moieties

The selective reduction of the carbon-carbon triple bonds in 2,5-octadiyn-1-ol is a key transformation for accessing unsaturated alcohol derivatives with defined stereochemistry. The choice of catalytic system is crucial for controlling the extent of hydrogenation and the geometry of the resulting double bonds.

The partial reduction, or semihydrogenation, of the alkyne groups in this compound leads to the formation of dienols. Specifically, the reduction using a zinc-copper couple in ethanol (B145695) (EtOH) cleanly yields (2Z,5Z)-2,5-octadien-1-ol. researchgate.netresearchgate.net This reaction is stereospecific, producing the cis or Z-isomers of the double bonds. The resulting (2Z,5Z)-2,5-octadien-1-ol is a valuable intermediate; for example, its subsequent tandem Dess-Martin oxidation and Wittig reaction can produce methyl (2E,4Z,7Z)-2,4,7-decatrienoate, which is a pheromone component of the male dried bean beetle. researchgate.net

Various catalytic systems have been developed for the selective semihydrogenation of alkynes. organic-chemistry.org The choice of catalyst and conditions dictates the selectivity towards the desired alkene product, avoiding over-reduction to the corresponding alkane.

For this compound, the Zn-Cu couple in ethanol is an effective system for achieving a clean conversion to (2Z,5Z)-2,5-octadien-1-ol. researchgate.netresearchgate.net Zinc-based systems are often used for the reduction of various functional groups. organic-chemistry.orggoogle.comgoogle.com

Another highly efficient system for the semihydrogenation of both internal and terminal alkynes involves palladium nanoparticles supported on silica (B1680970) (Pd/SiO₂), often used in conjunction with dimethyl sulfoxide (B87167) (DMSO). researchgate.netcore.ac.ukoup.com The addition of small quantities of DMSO is critical as it drastically suppresses the over-hydrogenation of the alkyne and prevents the isomerization of the newly formed alkene. researchgate.netoup.com This catalyst system is noted for its excellent activity and selectivity, and the Pd/SiO₂ catalyst can be recovered from the reaction mixture and reused without a significant loss of performance. researchgate.netcore.ac.ukoup.com

| Catalytic System | Substrate | Product | Key Features | References |

|---|---|---|---|---|

| Zn-Cu/EtOH | This compound | (2Z,5Z)-2,5-Octadien-1-ol | Clean and stereospecific conversion to the (Z,Z)-isomer. | researchgate.netresearchgate.net |

| Pd/SiO₂ with DMSO | General Alkynes | cis-Alkenes | High selectivity, suppresses over-hydrogenation and isomerization, catalyst is reusable. | researchgate.netcore.ac.ukoup.com |

Reactions Involving the Propargylic Alcohol Functionality

The propargylic alcohol group in this compound enables a distinct set of reactions, primarily involving the activation of the adjacent carbon-carbon triple bond.

While many reactions of alkynes proceed through catalytic π-activation, a conceptually novel approach involves the catalytic σ-activation of the C≡C bond. researchgate.netrsc.org In the case of internal alkynes bearing a hydroxyl group, such as in this compound, this σ-activation can be accomplished through the generation of propargylic cations under Lewis-acid catalysis. researchgate.netrsc.orgresearchgate.net Catalysts like iron(III) or BF₃·OEt₂ can facilitate this process. rsc.org These generated σ-activated species are effective intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org This activation mode is distinct from the more common π-coordination pathway. rsc.org Silver(I) catalysts are also known to activate C≡C bonds, exhibiting significant alkynophilicity that accelerates conversions. nih.govbohrium.com

The hydroazidation of alkynes is a direct method for synthesizing vinyl azides, which are valuable synthetic intermediates. thieme.decornell.edunih.gov For ethynyl (B1212043) carbinols (propargylic alcohols), a chemo- and regioselective silver-catalyzed hydroazidation has been developed. cornell.edunih.gov This reaction, using trimethylsilyl (B98337) azide (B81097) (TMS-N₃), efficiently produces a variety of 2-azidoallyl alcohols in high yields. cornell.edunih.gov

The success of this transformation is highly dependent on the presence of the adjacent hydroxyl group, which is believed to act as a proton source in the reaction mechanism. thieme.denih.gov The reaction is notable for its broad substrate scope, tolerance of various functional groups, and operational simplicity. thieme.de The resulting 2-azidoallyl alcohols can be further transformed into other nitrogen-containing heterocycles, such as N-H aziridines. cornell.edunih.gov

| Reaction Type | Substrate Type | Catalyst | Reagent | Product Class | References |

|---|---|---|---|---|---|

| Hydroazidation | Ethynyl Carbinols | Silver(I) salts (e.g., Ag₂CO₃) | Trimethylsilyl azide (TMS-N₃) | 2-Azidoallyl alcohols | thieme.decornell.edunih.govnih.gov |

Cyclization Reactions of this compound Derivatives

The presence of multiple unsaturated sites and a hydroxyl group in this compound and its derivatives makes it a suitable precursor for various cyclization reactions to form heterocyclic compounds. These transformations often proceed via intramolecular pathways.

One such example is the carboxylative cyclization of propargylic alcohols with carbon dioxide. nih.gov Using a silver-based metal-organic framework as a heterogeneous catalyst, propargylic alcohols can react with CO₂ to yield α-methylene cyclic carbonates. nih.gov The Ag(I) ions in the catalyst are crucial for activating the carbon-carbon triple bond to facilitate the cyclization. nih.govbohrium.com

Furthermore, the di-yne structure is a key motif for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles through cyclodehydration reactions of N,N'-diacylhydrazine precursors, which could be synthesized from the di-yne starting material. biointerfaceresearch.com Oxidative cyclization is another powerful strategy for constructing cyclic frameworks from diene and diyne precursors. organic-chemistry.orgresearchgate.net For instance, the oxidative cyclization of 1,5-dienes using metal oxo species is a known method for the stereocontrolled synthesis of substituted tetrahydrofurans. researchgate.net Similar strategies could be envisioned for derivatives of this compound to access a variety of complex cyclic molecules.

Metal-Catalyzed Oxidative Cyclization Pathways

The diyne system in this compound is highly amenable to cyclization reactions catalyzed by various transition metals. These processes often proceed through the activation of one or both alkyne groups, leading to the formation of carbo- and heterocyclic frameworks.

Gold (Au) catalysts are particularly effective in mediating the cyclization of diynes. wikipedia.orgsioc-journal.cnresearchgate.net Gold(I) and Gold(III) salts can activate the alkyne moieties, rendering them susceptible to intramolecular nucleophilic attack or rearrangement cascades. For instance, gold-catalyzed cycloisomerization of 1,n-diynes can lead to the formation of various fused ring systems. sci-hub.se Depending on the reaction conditions and the specific gold catalyst used, different cyclization modes, such as 5-endo-dig or 6-endo-dig, can be controlled. sioc-journal.cn

Platinum (Pt) catalysts also facilitate the cyclization of diynols. Platinum(II) chloride (PtCl₂) is commonly used and can promote hydrative cyclization of 1,6-diynes to yield functionalized cyclohexenones. youtube.com These reactions may proceed through the formation of metal-alkylidene intermediates which are then oxygenated. diva-portal.org

Ruthenium (Ru) complexes, such as [CpRu(CH₃CN)₃]PF₆, are capable of catalyzing the cycloisomerization of a wide range of diynols to produce dienones and dienals. acs.org This methodology is applicable to the formation of both five- and six-membered rings. acs.org

Other metals like copper (Cu) and rhodium (Rh) have also been employed in oxidative diyne cyclizations to synthesize nitrogen-containing heterocycles such as pyrrolo[3,4-c]quinolin-1-ones. tandfonline.com These reactions highlight the versatility of metal catalysis in transforming simple diynols into complex molecular architectures.

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Gold (Au) salts (e.g., AuCl, AuCl₃) | Diynols, Enediynes | Fused indenes, Phenols, Dibenzopentalenes | wikipedia.orgsioc-journal.cnresearchgate.net |

| Platinum (Pt) salts (e.g., PtCl₂, Pt(COD)Cl₂) | Diynols, 1,6-Diynes | Cyclohexenones, Naphthyl aldehydes | youtube.comdiva-portal.org |

| Ruthenium (Ru) complexes (e.g., [CpRu(CH₃CN)₃]PF₆) | Diynols | Dienones, Dienals | acs.org |

| Copper (Cu) / Rhodium (Rh) catalysts | Azido-diynes | Pyrroloquinolinones | tandfonline.com |

Electrocyclic Rearrangements and Ring Closures

While the Nazarov cyclization classically involves the 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, diynols like this compound can undergo related multi-step transformations that culminate in cyclic products. acs.orglibretexts.orgchinesechemsoc.org These pathways often begin with a rearrangement of the propargyl alcohol moiety.

A key initial transformation for 1,5-diynols is the Meyer-Schuster rearrangement . This acid-catalyzed reaction converts secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgontosight.ai In the context of diynol cyclization, this rearrangement can generate a reactive allenol or dienone intermediate in situ. rsc.orgamazonaws.com

This intermediate can then undergo subsequent ring-closing reactions. A notable example is the Schmittel-type cyclization , which often follows a Meyer-Schuster rearrangement. This cascade process has been developed to synthesize benzo[b]fluorenones from 1,5-diynols under metal-free conditions, promoted by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or an acid like trifluoroacetic acid (TFA). sioc-journal.cnrsc.orgamazonaws.comresearchgate.netresearchgate.net The sequence involves the formation of an allenyl intermediate, which then undergoes the electrocyclic Schmittel cyclization. researchgate.net

Another relevant electrocyclic reaction for related systems is the Hopf cyclization . This reaction involves a 6π-electrocyclization of a cis-hexa-1,3-dien-5-yne system to form an aromatic ring. sci-hub.selibretexts.org While this compound itself is not an enediyne, this reaction highlights a fundamental electrocyclic pathway available to polyunsaturated systems. The typically high temperatures required for the Hopf cyclization can be significantly lowered by using a gold surface as a catalyst. sci-hub.senih.gov

Functional Group Interconversions on the Hydroxyl Group

The primary hydroxyl group of this compound is a site for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. These reactions are typical for primary and propargylic alcohols. wikipedia.orgsioc-journal.cnresearchgate.net

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2,5-octadiyn-1-al, or further to the carboxylic acid. Mild oxidizing agents like Dess-Martin periodinane (DMP) are effective for the selective oxidation to the aldehyde. libretexts.org In one documented synthesis, the related (2Z,5Z)-2,5-octadien-1-ol was oxidized using DMP as a key step in the synthesis of a natural pheromone. researchgate.netlibretexts.org

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides) to form propargylic esters. unco.edu These esters are not just stable products but also serve as important intermediates for further transformations, such as sioc-journal.cnsioc-journal.cn-sigmatropic rearrangements that precede cyclization events. libretexts.orgacs.org

Substitution to Halides: The hydroxyl group, being a poor leaving group, can be activated and substituted by halides. youtube.comchinesechemsoc.org For example, treatment with phosphorus tribromide (PBr₃) can convert the alcohol into 1-bromo-2,5-octadiyne (B114395), a useful intermediate for coupling reactions.

Carbamate Formation: In a three-component reaction, propargyl alcohols can react with carbon dioxide and secondary amines, catalyzed by a copper-cerium metal-organic framework, to produce β-oxopropylcarbamates. rsc.org This reaction involves the initial formation of an α-alkylidene cyclic carbonate from the alcohol and CO₂, which is then opened by the amine. rsc.org

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde (-CHO) | researchgate.netlibretexts.org |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester (-OC(O)R) | unco.eduacs.org |

| Substitution | Phosphorus Tribromide (PBr₃) | Bromoalkane (-Br) | |

| Carbamate Formation | CO₂, Secondary Amine, CuCe-MOF | β-Oxopropylcarbamate | rsc.org |

Applications of 2,5 Octadiyn 1 Ol in Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2,5-Octadiyn-1-ol

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes and azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The reaction is known for its remarkable efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. creative-biolabs.comrsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097). creative-biolabs.comnih.gov This process is generally limited to terminal alkynes, as internal alkynes are unreactive under standard CuAAC conditions. organic-chemistry.orgnih.gov

For this compound, its terminal alkyne function is a suitable substrate for the CuAAC reaction. This would allow for the covalent linking of this compound to any azide-bearing molecule, yielding a product with a 1,4-disubstituted triazole ring. The internal alkyne and the primary alcohol group would remain available for subsequent transformations. While the participation of terminal alkynes in CuAAC is a well-established principle, specific research studies detailing the reaction of this compound in this context are not prominently available.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Regioselectivity

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to alternative triazole isomers. When reacting with terminal alkynes, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully-substituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgorgsyn.org The proposed mechanism does not involve a metal acetylide but proceeds through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.gov

The bifunctional nature of this compound, containing both a terminal and an internal alkyne, makes it an intriguing substrate for RuAAC. This reaction could theoretically lead to several outcomes: selective reaction at the terminal alkyne to form a 1,5-disubstituted triazole, reaction at the internal alkyne to form a 1,4,5-trisubstituted triazole, or double addition. The regioselectivity with the unsymmetrical internal alkyne would be influenced by steric and electronic factors. orgsyn.orgchemrxiv.org Despite this potential, specific research findings on the RuAAC of this compound have not been identified.

A comparison of CuAAC and RuAAC highlights their complementary nature:

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Alkyne Substrate | Terminal alkynes only organic-chemistry.orgnih.gov | Terminal and internal alkynes organic-chemistry.orgnih.gov |

| Product (from Terminal Alkyne) | 1,4-disubstituted 1,2,3-triazole nih.gov | 1,5-disubstituted 1,2,3-triazole organic-chemistry.orgchesci.com |

| Product (from Internal Alkyne) | No reaction organic-chemistry.org | 1,4,5-trisubstituted 1,2,3-triazole organic-chemistry.org |

| Catalyst Example | CuI, CuSO₄/Sodium Ascorbate organic-chemistry.orgmdpi.com | CpRuCl(PPh₃)₂, CpRuCl(COD) organic-chemistry.orgnih.gov |

| Key Intermediate | Copper(I) acetylide creative-biolabs.com | Ruthenacycle nih.gov |

Copper-Free Click Chemistry Approaches

Concerns about the cytotoxicity of copper catalysts, particularly for in vivo applications, spurred the development of copper-free click chemistry. wikipedia.orgglenresearch.com The most prominent method is strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a simple terminal alkyne. interchim.frbiochempeg.com The high ring strain of the cyclooctyne drives the reaction with an azide forward without the need for a catalyst. sigmaaldrich.com

In this context, this compound would not act as the alkyne component. Instead, it could be functionalized to contain an azide group (for example, by converting the hydroxyl group). This azido-derivative of this compound could then be reacted with a molecule bearing a strained alkyne like DBCO, making it suitable for bioorthogonal applications where copper must be avoided. interchim.frbiochempeg.com

Photoinduced Click Chemistry Strategies

Photoinduced click chemistry involves using light to initiate or catalyze the cycloaddition reaction, offering spatial and temporal control. nih.gov These strategies can be broadly classified into two types. One approach involves the light-triggered generation of a reactive species, such as a nitrile imine from a tetrazole precursor, which then reacts with an alkyne. nih.gov A second approach uses light to facilitate the catalytic cycle, for instance, by using a photocatalyst to reduce a Cu(II) salt to the active Cu(I) catalyst under irradiation, which then proceeds via a CuAAC mechanism. beilstein-journals.org

The alkyne moieties in this compound could serve as the reaction partner for a photogenerated dipole or participate in a photocaged CuAAC reaction. For example, it could react with a nitrile imine generated from a tetrazole upon UV irradiation. nih.gov However, there is a lack of specific studies in the available literature that demonstrate the use of this compound in photoinduced click reactions.

Utilization in Modular Synthesis of Complex Molecular Architectures

The high fidelity and orthogonality of click reactions make them ideal tools for the modular synthesis of complex molecules from simpler building blocks. rsc.orgmdpi.com A molecule like this compound, with three distinct functional handles (a terminal alkyne, an internal alkyne, and a hydroxyl group), is a prime candidate for such strategies.

Theoretically, one could perform a sequence of orthogonal reactions:

A CuAAC reaction on the terminal alkyne.

A RuAAC reaction on the internal alkyne.

Standard esterification or etherification at the hydroxyl group.

This regioselective, stepwise functionalization would allow for the precise and modular assembly of advanced molecular architectures, such as dendrimers or multifunctional polymers. mdpi.com While this highlights the synthetic potential of this compound as a versatile node for creating molecular complexity, specific examples of its use in this manner are not detailed in existing research.

Polymerization Studies and Advanced Materials Science Applications

Solid-State Polymerization of Diynol Monomers

Solid-state polymerization is a cornerstone of diacetylene chemistry, offering a pathway to highly crystalline and stereoregular polymers. This process is contingent on the specific packing of monomer molecules within their crystal lattice.

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry of the resulting polymer. wikipedia.org For diacetylene monomers like 2,5-Octadiyn-1-ol, this process is typically initiated by thermal annealing or exposure to high-energy radiation, such as UV or gamma rays. The fundamental requirement for a successful topochemical polymerization is the precise alignment of the diacetylene moieties in adjacent monomer units.

The reactivity of diacetylene monomers in the solid state is governed by specific geometric criteria, often referred to as Wegner's criteria. These criteria stipulate that for a 1,4-addition polymerization to occur, the repeating distance of the monomer units in the crystal lattice should be approximately 4.9 Å, and the angle of the diacetylene rod with the crystallographic axis should be around 45°. researchgate.net The hydroxyl group in this compound is expected to play a crucial role in its crystal engineering. Through hydrogen bonding, this functional group can facilitate the necessary alignment of the diacetylene units, thereby promoting topochemical polymerization. The efficiency and outcome of the polymerization are thus highly dependent on the crystalline polymorphism of the monomer.

The mechanism of topochemical polymerization involves the 1,4-addition of neighboring diacetylene units, leading to the formation of a conjugated polymer with alternating double and triple bonds (an ene-yne structure). researchgate.net This transformation can, in ideal cases, proceed from a single crystal of the monomer to a single crystal of the polymer, preserving the macroscopic integrity of the crystal.

Table 1: Geometric Parameters for Ideal Topochemical Polymerization of Diacetylenes

| Parameter | Ideal Value | Significance |

| Monomer Repeat Distance (d) | ~ 4.9 Å | Ensures appropriate proximity for bond formation. |

| Diacetylene Angle (θ) | ~ 45° | Facilitates the 1,4-addition reaction pathway. |

| Inter-monomer C1-C4' distance | < 4 Å | Critical for the initiation of the polymerization. |

This table presents idealized geometric parameters for the topochemical polymerization of diacetylene monomers. The actual parameters for this compound would require experimental determination.

The polymerization of this compound would result in a polydiacetylene with pendant hydroxymethyl groups. The properties of the resulting polymer are intrinsically linked to the nature of the side chains. In the case of poly(this compound), the hydroxyl groups can influence the polymer's solubility, thermal stability, and its potential for post-polymerization modification.

The conjugated backbone of polydiacetylenes gives rise to their characteristic intense color and interesting optical properties. The electronic transitions in the polymer backbone are sensitive to environmental stimuli, leading to chromic effects (thermochromism, solvatochromism, etc.). The specific chromic behavior of polydiacetylenes derived from this compound would be a subject of significant research interest.

Engineering of Polymeric Materials with Tunable Properties

The functional groups on diacetylene monomers are key to engineering the properties of the resulting polydiacetylenes. The hydroxyl group in this compound provides a reactive handle for further chemical modifications, allowing for the tuning of the polymer's properties for specific applications.

Polydiacetylenes are a class of conjugated polymers with significant potential in optoelectronic applications due to their highly delocalized π-electron systems. researchgate.netresearchgate.net These materials can exhibit large nonlinear optical susceptibilities, making them attractive for applications in optical switching and signal processing. The specific electronic and optical properties of a polydiacetylene are influenced by the nature of its side chains.

Polymers derived from this compound could be investigated for their electroluminescent properties for potential use in organic light-emitting diodes (OLEDs). The hydroxyl groups could be modified to incorporate charge-transporting moieties or to tune the polymer's solubility for solution-based device fabrication. Furthermore, the chromic response of these polymers to external stimuli could be harnessed for the development of sensors.

Table 2: Potential Optoelectronic Applications of Polydiacetylenes

| Application | Relevant Property | Potential Role of Poly(this compound) |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport | As an emissive layer or a host material. |

| Nonlinear Optics (NLO) | High Third-Order Susceptibility (χ(3)) | For all-optical switching and data processing. |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | As the active semiconductor layer. |

| Sensors | Chromic Response to Stimuli | For visual detection of analytes or environmental changes. |

This table outlines potential applications for polydiacetylenes, with speculative roles for a polymer derived from this compound based on the general properties of this class of materials.

Development of Polymers with Defined Thermal Expansion Coefficients

The coefficient of thermal expansion (CTE) is a critical parameter for materials used in applications where dimensional stability over a range of temperatures is paramount, such as in electronics, aerospace, and precision engineering. The development of polymers with defined, and often low or zero, CTEs is an active area of research.

A comprehensive search of scientific databases and literature reveals no specific studies on the synthesis of polymers from this compound with the explicit goal of defining or tuning their thermal expansion coefficients. Research on the thermal properties of polydiacetylenes, in general, tends to focus on their thermochromic behavior—the change in color in response to temperature changes—which arises from conformational changes in the polymer backbone. While this phenomenon is related to the material's response to heat, it is distinct from the bulk thermal expansion.

In the broader field of polymer science, controlling the CTE is often achieved through the incorporation of specific molecular structures that exhibit negative thermal expansion, or by creating polymer composites with low-CTE fillers. For polydiacetylenes, the rigid backbone resulting from the conjugated ene-yne structure would likely contribute to a lower CTE compared to more flexible polymers. The presence of the hydroxyl group in this compound could potentially lead to hydrogen bonding in the resulting polymer, which might influence the intermolecular spacing and, consequently, the thermal expansion. However, without experimental data, any discussion of the CTE of poly(this compound) remains speculative.

Spectroscopic and Morphological Characterization of Resulting Polymers

The characterization of a new polymer is fundamental to understanding its structure and properties. This typically involves a suite of spectroscopic and microscopic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of polymers. For poly(this compound), ¹H and ¹³C NMR would be expected to confirm the polymerization of the diacetylene group and the retention of the hydroxyl and alkyl functionalities. However, specific NMR spectra for poly(this compound) are not available in the reviewed literature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. In the case of poly(this compound), one would anticipate characteristic absorption bands for the hydroxyl group (O-H stretch), C-H bonds in the alkyl chain, and potentially the C=C and C≡C bonds of the polydiacetylene backbone. While general IR spectra of various functionalized polydiacetylenes exist, specific data for the polymer is absent.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for characterizing the conjugated backbone of polydiacetylenes. Strong Raman scattering is typically observed for the C=C and C≡C stretching vibrations in the polymer backbone. The positions of these peaks can provide information about the conformation and conjugation length of the polymer chain. Although this is a key technique for PDA analysis, specific Raman spectra for poly(this compound) have not been reported.

Morphological Characterization:

The morphology of a polymer, which describes its micro- and nanoscale structure, has a profound impact on its macroscopic properties.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. For a polymer film or solid sample of poly(this compound), SEM could reveal details about its surface texture, porosity, and the presence of any ordered structures.

Atomic Force Microscopy (AFM): AFM is another high-resolution imaging technique that can provide three-dimensional information about the surface of a material at the nanoscale. It would be valuable for examining the surface roughness and identifying any crystalline or amorphous domains in a poly(this compound) film.

Despite the utility of these techniques, a search of the scientific literature did not yield any specific SEM or AFM studies on polymers synthesized from this compound. Research on the morphology of other polydiacetylene systems has shown a wide range of possible structures, including nanofibers, vesicles, and thin films, often influenced by the nature of the side chains and the method of polymerization. The presence of the polar hydroxyl group in this compound could be expected to influence the self-assembly and resulting morphology of the polymer, but without empirical data, this remains an area for future investigation.

Advanced Applications in Complex Organic Synthesis

Precursor Role in Natural Product Synthesis

The C8 carbon backbone and the terminal alcohol functionality of 2,5-octadiyn-1-ol position it as an ideal starting material or intermediate fragment for the synthesis of various natural products.

This compound serves as a key precursor in the stereocontrolled synthesis of insect pheromones. A notable example is its role in the preparation of a pheromone component of the male dried bean beetle (Acanthoscelides obtectus). The synthesis begins with the stereoselective reduction of this compound. Using a zinc-copper couple in ethanol (B145695), the compound is cleanly converted to (2Z,5Z)-2,5-octadien-1-ol. usf.edufrontiersin.orgresearchgate.net This dienol, with its precisely controlled Z,Z-configuration, is then subjected to a tandem Dess-Martin oxidation and Wittig reaction to yield methyl (2E,4Z,7Z)-2,4,7-decatrienoate, the target pheromone molecule. usf.eduacs.org

The general pathway illustrates the utility of this compound in accessing specific olefin geometries, which are crucial for the biological activity of pheromones. frontiersin.org Derivatives of this compound, such as its corresponding dienol, are also recognized as precursors for other bioactive molecules, finding potential use in the pharmaceutical and fragrance industries. beilstein-journals.org

| Starting Material | Reaction | Key Intermediate | Final Product (Pheromone Component) | Reference |

|---|---|---|---|---|

| This compound | Stereoselective Reduction (Zn-Cu/EtOH) | (2Z,5Z)-2,5-Octadien-1-ol | Methyl (2E,4Z,7Z)-2,4,7-decatrienoate | usf.edu, frontiersin.org |

| Intermediate Step: | Tandem Dess-Martin oxidation/Wittig reaction |

The carbon framework of this compound is utilized in the total synthesis of complex lipids, particularly methoxylated ether lipids (MELs). In these syntheses, a derivative, 1-bromo-2,5-octadiyne (B114395), is employed as a crucial building block. acs.org The synthesis of 1-bromo-2,5-octadiyne can be achieved from this compound.

In the total synthesis of certain polyunsaturated MELs, 1-bromo-2,5-octadiyne is coupled with a protected glycerol-based headpiece synthon using a copper-promoted reaction. This step effectively introduces the C8 diyne tail, establishing a key part of the lipid's structure. The diyne functionality within the newly formed, larger molecule is then stereoselectively reduced using a Lindlar catalyst to produce the required all-cis methylene-interrupted triene structure characteristic of these bioactive lipids.

| Key Reagent (Derived from this compound) | Reaction Type | Coupling Partner | Intermediate Structure Type | Target Molecule Class | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,5-octadiyne | Copper-promoted Coupling | Protected Glyceryl Synthon | Methylene-interrupted triyne | Methoxylated Ether Lipids (MELs) |

Scaffold for Heterocyclic Compound Synthesis

The 1,4-diyne motif present in this compound is a versatile scaffold for constructing a variety of heterocyclic compounds, primarily through metal-catalyzed cyclization and cycloaddition reactions. Transition metals like gold and ruthenium are particularly effective at activating the alkyne groups, facilitating the formation of new rings. usf.eduacs.org

Gold-catalyzed cascade reactions, for example, can utilize skipped diynes to react with nucleophiles like pyrroles. This process involves a sequential hydroarylation of both triple bonds followed by a 7-endo-dig cyclization to produce complex fused heterocyclic systems such as cyclohepta[b]pyrroles. acs.org Similarly, reacting skipped diynes with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reactions with 1,2-diamines can yield seven-membered rings like 1,4-diazepanes. csic.es Ruthenium catalysts can promote the [2+2+1] cyclization of diynes with a source of oxygen (like DMSO) or sulfur (like thiocarbonyls) to generate bicyclic furans and fused thiophenes, respectively. acs.orgnih.gov These methodologies demonstrate that the this compound framework is a pluripotent scaffold for generating skeletal diversity in heterocyclic chemistry. csic.es

Strategies for Stereocontrolled Synthesis

Achieving specific stereochemistry is critical in complex molecule synthesis, and several strategies involving this compound and its derivatives allow for precise stereocontrol.

One primary strategy is the stereoselective reduction of the alkyne groups . The choice of reducing agent directly controls the geometry of the resulting double bonds.

Z-Stereocontrol : As mentioned previously, using a zinc-copper (Zn-Cu) couple or a Lindlar catalyst results in a syn-addition of hydrogen across the triple bonds, leading to the formation of (Z,Z)-dienes. frontiersin.orgresearchgate.netresearchgate.net This is the key step for producing the correct geometry in the synthesis of the Acanthoscelides obtectus pheromone.

E-Stereocontrol : Conversely, reduction with lithium aluminium hydride (LAH) proceeds via an anti-addition mechanism, selectively producing the trans or E-alkene. nii.ac.jp For example, the reduction of this compound with LAH yields trans-2-octen-5-yn-1-ol, selectively reducing only one of the alkynes to an E-configured double bond. nii.ac.jp

A second strategy involves introducing chirality through asymmetric reactions on derivatives of this compound. For instance, the enynol intermediate, trans-2-octen-5-yn-1-ol, can undergo a Katsuki-Sharpless asymmetric epoxidation. This reaction introduces an epoxide with a specific stereochemistry, which can then be used in subsequent steps to build complex chiral molecules. nii.ac.jp This demonstrates how the unsaturated backbone of a this compound derivative can be functionalized to install new stereocenters with high selectivity.

Organometallic Chemistry Involving 2,5 Octadiyn 1 Ol

Coordination Chemistry with Transition Metals

Transition metals form a vast number of coordination compounds, also known as complexes, where a central metal atom or ion is bonded to one or more molecules or ions called ligands. acs.orgbohrium.com The bonding generally involves the donation of a pair of electrons from the ligand (a Lewis base) to the metal (a Lewis acid). wikipedia.org In the context of 2,5-octadiyn-1-ol, the alkyne groups are the primary sites for coordination to a transition metal center.

Diyne-containing molecules like this compound can act as versatile ligands in organometallic complexes. numberanalytics.com The carbon-carbon triple bonds are electron-rich, capable of coordinating to a metal center through their π molecular orbitals. libretexts.org

Coordination Modes : An alkyne typically binds to a single metal center in an η² (eta-2) fashion, where both carbon atoms of the triple bond are involved in the interaction. libretexts.org In this mode, the alkyne acts as a two-electron donor. However, depending on the electron requirements of the metal center, an alkyne can also function as a four-electron donor by utilizing both of its perpendicular π orbitals. researchgate.net This transformation from a 2-electron to a 4-electron donor can occur, for example, upon the removal of another ligand (like a halide) from the metal's coordination sphere, which creates an unsaturated, 16-electron complex that is stabilized by the increased donation from the alkyne ligand. researchgate.net

Polydenticity : The presence of two alkyne units and a hydroxyl group gives this compound the potential to be a polydentate ligand, which is a ligand that can bind to a metal through more than one donor atom. libretexts.orglibretexts.org It could coordinate to a single large metal center through both alkynes and the oxygen atom, or it could bridge two or more metal atoms, a common motif in cluster chemistry. libretexts.org

Influence of the Hydroxyl Group : The terminal hydroxyl group can significantly influence the ligand properties. It can coordinate directly to the metal center or, more commonly, form an interligand hydrogen bond with another ligand (e.g., a chloride) on the metal. nih.gov This interaction can direct the regioselectivity of subsequent reactions by holding the organic molecule in a specific orientation relative to the metal center. nih.gov

The coordination of the diynol to a metal alters its electronic and structural properties. Spectroscopic studies on osmium-alkyne complexes show that upon coordination, the chemical shifts of the acetylenic protons and carbons are substantially shifted to a lower field in the NMR spectrum. researchgate.net X-ray diffraction studies reveal a shortening of the metal-alkyne carbon bond distances upon moving from a neutral complex to a cationic one, reflecting the stronger bonding interaction of a 4-electron donor alkyne. researchgate.net

Mechanistic studies provide insight into how metal-diynol complexes form and react. The fundamental interaction between an alkyne and a transition metal is often described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkyne's filled π-orbital to an empty d-orbital on the metal, and π-back-donation from a filled metal d-orbital into the alkyne's empty π* antibonding orbital. libretexts.org

Investigations into ruthenium-catalyzed trans-hydrometalation of alkynes show that the alkyne ligand's bonding mode is flexible. nih.gov Initially, the alkyne may act as a four-electron donor to the [Cp*RuCl] fragment. However, once the reacting hydrometalating agent (like a silane) enters the metal's coordination sphere, the alkyne switches to a two-electron donor mode to accommodate the new ligand. nih.gov

The formation of a metal-diynol complex typically occurs through ligand substitution, where the diynol displaces a more weakly bound ligand, such as acetonitrile (B52724) (CH₃CN), from the metal's coordination sphere. researchgate.net The stability and reactivity of the resulting complex are governed by several factors, including the nature of the metal and the other ligands present. numberanalytics.com For instance, phosphine (B1218219) ligands can be used to stabilize the metal center. numberanalytics.com Computational studies using Density Functional Theory (DFT) have become a powerful tool for elucidating these mechanisms, successfully modeling geometries and reproducing experimental spectroscopic data, thereby explaining the bonding nature in alkyne complexes. researchgate.net

Metal-Catalyzed Functionalization and Transformations

The coordinated alkyne moieties of this compound are activated towards a variety of chemical transformations. Transition metal catalysts provide low-energy pathways for reactions such as hydrogenation and hydrometalation, often with high degrees of regio- and stereoselectivity. wikipedia.orglibretexts.org

Catalytic Hydrogenation is a reduction reaction where hydrogen (H₂) is added across the triple bonds. wikipedia.org The outcome of the reaction is highly dependent on the chosen catalyst. wikipedia.orglibretexts.org

Partial Hydrogenation (to cis-Alkenes) : To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. libretexts.org The most common is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.orgchemistrytalk.orglibretexts.org This heterogeneous catalyst delivers two hydrogen atoms to the same face of the alkyne, which is adsorbed on the catalyst surface, resulting in syn-addition and the exclusive formation of a cis-alkene. chemistrytalk.orglibretexts.org P-2 nickel is another catalyst used for this transformation. thieme-connect.de For this compound, partial hydrogenation would yield (5Z,8Z)-octa-5,8-dien-1-ol.

Full Hydrogenation (to Alkanes) : More active catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel will reduce the triple bonds completely to the corresponding alkane, octan-1-ol. libretexts.org

| Catalyst System | Reagents | Product from this compound | Stereochemistry | Reference |

|---|---|---|---|---|

| Lindlar's Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | (2Z,5Z)-Octa-2,5-dien-1-ol | cis (Syn-addition) | chemistrytalk.orglibretexts.org |

| P-2 Nickel | H₂, Ni(OAc)₂, NaBH₄, Ethanol (B145695) | (2Z,5Z)-Octa-2,5-dien-1-ol | cis (Syn-addition) | thieme-connect.de |

| Palladium on Carbon | H₂, Pd/C | Octan-1-ol | N/A | libretexts.org |

| Platinum(IV) Oxide | H₂, PtO₂ | Octan-1-ol | N/A | libretexts.org |

Hydrometalation Reactions involve the addition of a metal-hydride (M-H) bond across a triple bond. researchgate.net These reactions generate versatile vinyl-metal organometallic intermediates that can be used in further synthetic steps. researcher.lifenih.gov The presence of two triple bonds in a diyne adds challenges related to regio- and stereocontrol, as mono- or di-addition can occur at either internal or terminal positions. researchgate.netrsc.org

Hydrozirconation : The addition of zirconocene (B1252598) hydrochloride (Cp₂ZrHCl, Schwartz's reagent) to an alkyne is a reliable method for generating vinyl-zirconium species. nih.govnih.gov While terminal alkynes typically yield the terminal vinyl-zirconium product due to steric effects, the regioselectivity can be reversed for propargylic and homopropargylic alcohols like this compound. nih.govnih.gov The hydroxyl group can direct the zirconium to the internal position of the alkyne, leading to a branched vinyl-zirconium intermediate with high selectivity. nih.gov

Hydroboration/Hydrosilylation : Other hydrometalation reactions of diynes include hydroboration, often catalyzed by copper or cobalt complexes, and hydrosilylation, catalyzed by cobalt or rhodium. researchgate.netmdpi.com These reactions can be highly regioselective, affording enynylboronates or enynylsilanes, respectively. researchgate.netresearcher.life For example, cobalt-catalyzed hydrosilylation of 1,3-diynes with a dppp-CoCl₂ system shows excellent selectivity for syn-addition at the internal carbon of one alkyne unit. researchgate.net

The reactivity of diynols in metal-catalyzed reactions is dictated by the formation and subsequent transformation of key organometallic intermediates. researcher.liferesearchgate.net

π-Alkyne and Metallacyclic Intermediates : The first step in many catalytic cycles is the coordination of one of the diyne's triple bonds to the metal center, forming a π-alkyne complex. rsc.org In cycloaddition reactions, such as the [2+2+2] cyclotrimerization of alkynes, this initial coordination is followed by oxidative coupling to form a metallacyclopentadiene intermediate, which then undergoes further reaction to generate the cyclic product. nih.gov

Vinyl-Metal Intermediates : As seen in hydrometalation, the insertion of an alkyne into a metal-hydride bond generates a vinyl-metal intermediate (e.g., vinyl-palladium, vinyl-zirconium). nih.govmdpi.com These species are central to many cross-coupling reactions. For example, a vinyl-palladium intermediate can react with carbon monoxide to form an acyl-palladium species, which can then be intercepted by an amine to produce an amide in a process called hydroaminocarbonylation. mdpi.com

Palladium Homoenolate Intermediates : A unique intermediate has been proposed in the palladium-catalyzed reaction between cyclopropanol (B106826) and 1,3-diynes. rsc.org The catalytic cycle is thought to proceed through oxidative addition of the alcohol to Pd(0), followed by β-carbon elimination and syn-addition of a palladium-hydride across the alkyne to form a palladium homoenolate intermediate. Subsequent reductive elimination yields the final alkenylated product. rsc.org Understanding these intermediates is crucial for controlling reaction outcomes and designing new catalytic processes. nih.gov

Synthesis of Novel Organometallic Precursors

Functionalized molecules like this compound can serve as starting materials for the targeted synthesis of more complex organometallic compounds, which may act as precursors for materials science applications or as catalysts themselves. ajol.inforesearchgate.net

One prominent area is the synthesis of polymetallic cluster compounds. The reaction of alkynes with triosmium dodecacarbonyl, [Os₃(CO)₁₂], can lead to the formation of higher nuclearity osmium clusters. ntu.edu.sg The alkyne can coordinate to a face of the Os₃ cluster, and under certain conditions, can induce cluster condensation or undergo C-C bond coupling reactions. ntu.edu.sgacs.org Given its two alkyne units, this compound could potentially react with osmium carbonyls to form novel raft-like or spirocyclic clusters, where the diyne bridges multiple osmium centers. researchgate.net Such reactions often proceed by displacing labile ligands like acetonitrile from a precursor cluster such as [Os₃(CO)₁₁(CH₃CN)]. researchgate.net

The vinyl-metal species generated from the hydrometalation of this compound (section 7.2.1) are themselves valuable organometallic precursors. rushim.ru For example, a vinyl-zirconium intermediate can undergo transmetalation to other metals like copper, nickel, or zinc. rushim.ru These new organometallic reagents can then be used in a wide array of subsequent C-C bond-forming reactions, such as Negishi or Suzuki cross-couplings, effectively acting as a bridge between hydrometalation and cross-coupling catalysis. nih.gov This strategy allows for the creation of complex, highly functionalized molecules from simple starting materials.

Furthermore, organometallic compounds can be designed as single-source precursors for the chemical vapor deposition (CVD) of thin-film materials. google.com A molecule that contains all the necessary elements for the final material, covalently bound in a volatile structure, can be an ideal precursor. While specific examples using this compound are not prominent, the principle of using functionalized organometallics for materials synthesis is a key area of modern research.

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn dictates its reactivity. For 2,5-Octadiyn-1-ol, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by calculation of various molecular orbitals and electronic properties.

The key functional groups of this compound are the two alkyne moieties and the primary alcohol. The triple bonds of the alkynes are regions of high electron density, making them susceptible to electrophilic attack and prime locations for coordination with transition metals. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, or it can be deprotonated to form an alkoxide.

Computational studies can quantify the distribution of electron density across the molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the alkyne systems, indicating their nucleophilic character. The LUMO would represent the lowest energy region to accept electrons, likely also associated with the π-system of the alkynes. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

A table of computed properties for this compound, such as those that can be obtained from quantum chemical calculations, is presented below.

| Property | Value | Method/Source |

| Molecular Formula | C₈H₁₀O | - |

| Molecular Weight | 122.16 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 122.073164938 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 178 | PubChem |

This data is based on computational predictions. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. mdpi.com This provides a detailed, step-by-step understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone.

For this compound, computational modeling could be applied to a variety of potential transformations:

Reduction Reactions: The selective reduction of one or both alkyne groups is a common transformation. For instance, the reduction of this compound to (2Z,5Z)-2,5-octadien-1-ol has been reported. researchgate.net Computational modeling could elucidate the mechanism of such reductions, for example, by examining the interaction of the alkyne with the catalyst surface in heterogeneous catalysis or the coordination to a metal center in homogeneous catalysis.

Oxidative Coupling: The oxidative coupling of terminal alkynes is a well-established reaction. While this compound has internal alkynes, computational studies on related systems, such as the oxidative coupling of 2,7-dimethyl-3,5-octadiyn-2,7-diol, can provide insights into the feasibility and mechanism of similar reactions. bokkilden.no

Cycloaddition Reactions: The alkyne functionalities can participate in cycloaddition reactions. For instance, the [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzenes. researchgate.net DFT studies on such reactions involving similar alkynes have been performed and could be extended to this compound to predict potential products and understand the reaction pathway. acs.org

A hypothetical reaction coordinate diagram for a generic reaction of this compound, as could be generated from computational modeling, is shown below.

This is a generic representation of a reaction profile and does not represent a specific calculated reaction of this compound.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving unsymmetrical reagents can lead to multiple products (regioisomers or stereoisomers). Computational chemistry offers methods to predict the selectivity of such transformations. nih.govresearchgate.net By calculating the activation energies for the different possible reaction pathways, the most likely product can be identified as the one formed via the lowest energy barrier.

For this compound, several reactions could exhibit selectivity:

Electrophilic Addition: The addition of an unsymmetrical electrophile (e.g., H-X) to the alkyne bonds could, in principle, occur at two different positions on each alkyne. While the molecule is largely symmetric around the central C4-C5 bond, the presence of the hydroxyl group at one end could influence the electron density and thus the regioselectivity of addition to the C2-C3 alkyne versus the C5-C6 alkyne. Computational models can predict the most favorable site of attack by comparing the stabilities of the possible intermediates or transition states. beilstein-journals.org

Asymmetric Catalysis: The synthesis of chiral molecules from achiral starting materials is a major goal of modern organic chemistry. For reactions that create a new stereocenter, such as the asymmetric reduction of one of the alkynes or an addition reaction that generates a chiral center, computational modeling can be used to predict the stereoselectivity. acs.org This is typically done by modeling the reaction with a chiral catalyst and calculating the energies of the diastereomeric transition states leading to the different stereoisomers.

The table below illustrates hypothetical computational data for predicting the regioselectivity of an electrophilic addition to this compound.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Addition at C2 | 25.4 | No |

| Addition at C3 | 22.1 | Yes |

| Addition at C5 | 23.5 | No |

| Addition at C6 | 23.8 | No |

This data is hypothetical and for illustrative purposes only.

In Silico Design of Novel Catalysts and Synthetic Routes

The principles of computational chemistry can be extended from predicting the outcome of known reactions to the in silico design of new catalysts and synthetic pathways. mdpi.comuib.no This approach, often referred to as rational catalyst design, aims to identify optimal catalysts for a specific transformation before their synthesis and experimental testing, thereby saving significant time and resources. tudelft.nl

For this compound, in silico design could be applied to:

Selective Hydrogenation Catalysts: Designing a catalyst that can selectively reduce one of the alkyne functionalities, or reduce the alkynes to alkenes with a specific stereochemistry (E or Z), is a significant challenge. Computational screening of different metal catalysts and ligand combinations could identify candidates with the desired activity and selectivity. iitpkd.ac.in

Catalysts for Coupling Reactions: If this compound were to be used as a building block in cross-coupling reactions, computational methods could help in designing catalysts that promote the desired bond formation with high efficiency and selectivity.

Enzyme-Catalyzed Reactions: The principles of in silico design are also applicable to biocatalysis. Computational docking and molecular dynamics simulations could be used to explore the potential of enzymes to catalyze reactions on this compound, for example, the selective oxidation of the alcohol or a transformation of the alkyne groups.

The process of in silico catalyst design is often iterative, involving cycles of computational prediction, experimental validation, and further refinement of the computational models.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of green synthetic routes for producing specialized chemicals like 2,5-Octadiyn-1-ol. royalsocietypublishing.org Green chemistry principles focus on maximizing atom economy, using safer solvents, employing catalytic methods, and reducing energy consumption and waste generation. royalsocietypublishing.orgimist.ma

Research in this area aims to replace conventional synthetic methods, which may rely on hazardous solvents or stoichiometric reagents, with more environmentally benign alternatives. imist.ma For instance, the reduction of this compound to produce (2Z,5Z)-2,5-octadien-1-ol has been achieved using a Zn-Cu couple in ethanol (B145695), representing a cleaner reduction method. researchgate.netresearchgate.net Future efforts are directed towards catalyst-assisted reactions, the use of water or other green solvents, and solvent-free approaches like mechanochemistry. royalsocietypublishing.orgrsc.org Microwave-assisted organic synthesis (MAOS) is another promising green technique that can dramatically reduce reaction times from hours to minutes and minimize solvent use. researchgate.net

| Principle | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous chlorinated or aromatic solvents. royalsocietypublishing.orgimist.ma | Prioritizes water, ionic liquids, or solvent-free conditions. royalsocietypublishing.orgpnas.org |

| Reagents | May involve stoichiometric, hazardous, or moisture-sensitive reagents (e.g., strong bases like BuLi). pnas.org | Employs catalytic amounts of safer, often recyclable, reagents. royalsocietypublishing.org |

| Energy | Often requires prolonged heating or cooling. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.net |

| Waste | Can generate significant amounts of by-products and waste. | Designed for high atom economy, minimizing waste from the source. imist.ma |

| Process | Multi-step processes often require tedious protection-deprotection steps. pnas.org | Favors direct C-H activation and one-pot reactions to improve efficiency. pnas.org |

Exploration of Bio-Orthogonal Applications and Conjugation

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. google.comcas.org The terminal alkyne group is one of the most important functional groups in this field, making this compound a prime candidate for such applications. google.comnih.gov

The most prominent bio-orthogonal reaction involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comcreative-biolabs.com This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). creative-biolabs.com Researchers are exploring how molecules like this compound can be used as probes to label and visualize biomolecules such as glycans, proteins, and lipids. cas.orgmdpi.com The primary alcohol group on this compound offers a convenient handle for attaching it to other molecules of interest before or after the bio-orthogonal conjugation.

A significant advancement is the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst by using strained cyclooctynes. mdpi.comnih.gov While this compound itself is a linear alkyne used in CuAAC, its chemistry is central to the broader field where alkyne-azide reactions are fundamental. These methods are pivotal for applications ranging from drug delivery and target identification to the development of advanced antibody-oligonucleotide conjugates (AOCs). cas.orgcreative-biolabs.comcreative-biolabs.com

| Reaction | Reactants | Key Features | Common Applications |

|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | Requires a Copper(I) catalyst; high yielding and specific. nih.gov | Labeling DNA/RNA, protein profiling, bioconjugation. mdpi.comresearchgate.net |

| SPAAC (Copper-Free Click) | Strained Cycloalkyne + Azide | No catalyst required, faster kinetics in vivo. mdpi.comnih.gov | Live cell imaging, in vivo labeling. mdpi.com |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Copper-catalyzed homocoupling to form a symmetric diyne. researchgate.netacs.org | Synthesis of conjugated polymers and macrocycles. |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper co-catalyzed cross-coupling. acs.org | Synthesis of complex organic molecules, functional materials. |

Integration with Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, is a transformative technology for chemical synthesis. beilstein-journals.orguc.pt Microreactors—small-scale flow devices with micro-sized channels—offer exceptionally high surface-area-to-volume ratios, leading to rapid heat and mass transfer. beilstein-institut.deresearchgate.net

For the synthesis and transformation of compounds like this compound, this technology presents numerous advantages. Many reactions involving alkynes can be highly exothermic or involve unstable intermediates. Microreactors enhance safety by minimizing the reaction volume at any given moment and allowing for precise temperature control, preventing thermal runaways. beilstein-institut.deresearchgate.net This technology enables the use of reaction conditions, such as high temperatures and pressures, that are often unsafe to perform on a large scale in traditional batch reactors. thalesnano.com

The integration of packed-bed microreactors with solid catalysts opens opportunities for efficient, heterogeneously catalyzed processes, such as hydrogenations or oxidations, which can be easily automated and scaled by continuous operation. mdpi.com Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, allowing a starting material to be converted to a final product in a single, uninterrupted process without the need for isolating intermediates. ucl.ac.ukgoogle.com

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks of explosions or runaway reactions. beilstein-institut.deresearchgate.net |

| Precise Control | Accurate control over residence time, temperature, and stoichiometry leads to higher yields and selectivities. mdpi.com |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions, accelerating process development. ucl.ac.uk |

| Scalability | Production can be increased by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). uc.pt |

| Access to Novel Chemistry | Enables the safe use of hazardous reagents and the generation of unstable intermediates that are difficult to handle in batch. researchgate.net |

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for studying the chemistry of alkynes. acs.org

For reactions involving this compound, these techniques can provide real-time data on reaction kinetics, the formation of intermediates, and the role of catalysts. For example, in situ Infrared (IR) spectroscopy can monitor the disappearance of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) to track the progress of a reaction. pnas.org In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize transient intermediates in complex catalytic cycles, such as those in alkyne coupling reactions. d-nb.infonih.gov

For metal-catalyzed processes like copper-catalyzed coupling reactions, X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the oxidation state and coordination environment of the metal center during the reaction, providing direct evidence for proposed mechanistic pathways. acs.org Furthermore, Raman spectroscopy is particularly well-suited for studying bio-orthogonal reactions of alkynes, even within living cells, as it is non-destructive and water provides a weak signal. researchgate.net These advanced methods provide a level of mechanistic detail that is often unattainable through traditional offline analysis of quenched reaction aliquots.

| Technique | Information Provided | Example Application |

|---|---|---|

| In Situ IR (e.g., ReactIR) | Real-time tracking of functional group changes, reaction kinetics. | Monitoring the consumption of the alkyne C-H bond in addition reactions. pnas.org |

| In Situ NMR | Structural information on reactants, products, and reaction intermediates. | Observing the formation of rhodium-alkynyl intermediates in coupling reactions. d-nb.info |

| In Situ XAS | Oxidation state and local coordination environment of metal catalysts. | Confirming the reduction of Cu(II) to Cu(I) by terminal alkynes in coupling reactions. acs.org |

| In Situ Raman Spectroscopy | Vibrational information, suitable for aqueous/biological systems. | Visualizing the conversion of alkyne-tagged molecules in live cells. researchgate.net |

Q & A

What are the standard experimental protocols for synthesizing and characterizing 2,5-Octadiyn-1-ol in academic research?

Level: Basic

Methodological Answer:

Synthesis should follow established protocols for alkynol derivatives, emphasizing precise stoichiometric control of reactants (e.g., terminal alkynes and carbonyl compounds under Sonogashira or Cadiot-Chodkiewicz coupling conditions). Characterization requires:

- Nuclear Magnetic Resonance (NMR): Analyze , , and DEPT-135 spectra to confirm carbon hybridization and proton environments .

- Infrared Spectroscopy (IR): Identify hydroxyl (-OH) and alkyne (-C≡C-) stretches (~3300 cm and ~2100 cm, respectively) .

- Elemental Analysis: Verify purity (>95%) and molecular composition .

For novel compounds, include high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) . Always compare data with prior literature to validate structural assignments .

How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or stereochemical variations. To resolve:

Replicate Experiments: Confirm reproducibility under identical conditions (solvent, temperature, concentration) .

Purity Verification: Re-crystallize or chromatographically purify the compound and re-acquire spectra .

Computational Validation: Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Cross-Reference Databases: Check the NIST Chemistry WebBook or Reaxys for solvent-specific spectral libraries .

Document all steps transparently in supplementary materials to enable peer validation .